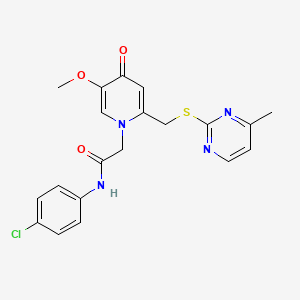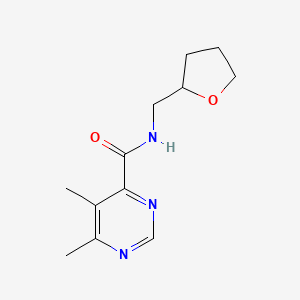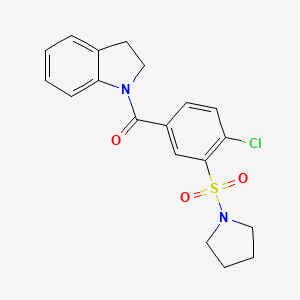![molecular formula C13H15N3O2S B2410417 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide CAS No. 899011-59-7](/img/structure/B2410417.png)
2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide” is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H15N3O2S . The specific details about its molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results, other than its molecular formula C13H15N3O2S and molecular weight 277.34 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Several studies have synthesized and investigated compounds structurally similar to 2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide, revealing their antibacterial properties. For instance, Tumosienė et al. (2012) reported the synthesis of azole derivatives with good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives, which exhibited significant antimicrobial activity (Evren et al., 2020).
Cytotoxic and Anticancer Activity
Compounds related to this compound have also demonstrated potential in anticancer research. For instance, Tumosienė et al. (2020) found that certain synthesized compounds had greater cytotoxicity against human glioblastoma U-87 cell lines compared to others (Tumosienė et al., 2020). Additionally, Dawbaa et al. (2021) observed that certain thiazole derivatives exhibited significant cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).
Antioxidant Activity
Research has also delved into the antioxidant potential of compounds structurally similar to this compound. Tumosienė et al. (2020) found that certain derivatives exhibited notable antioxidant activity, with some being more effective than ascorbic acid (Tumosienė et al., 2020).
Additional Applications
Other studies have explored a range of applications, including antifungal activities, potential use in neuroprotection, and as inhibitors in tissue damage. For example, Zala et al. (2015) synthesized compounds with notable antifungal activities (Zala, Dave, & Undavia, 2015), and Krogsgaard‐Larsen et al. (1991) investigated compounds as antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, showing potential neuroprotective effects (Krogsgaard‐Larsen et al., 1991).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-7-12(16-18-8)15-13(17)9(2)19-11-5-3-10(14)4-6-11/h3-7,9H,14H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYYCCXEXHSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

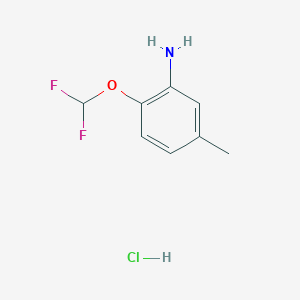
![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
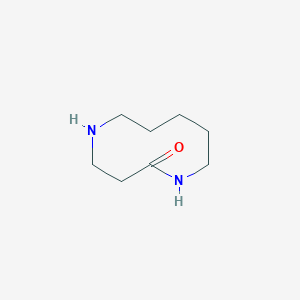


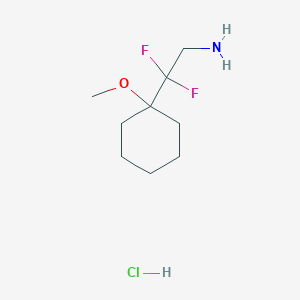
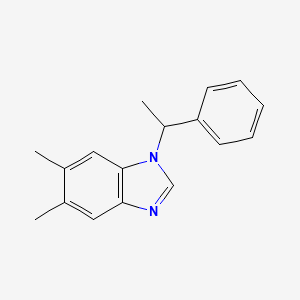
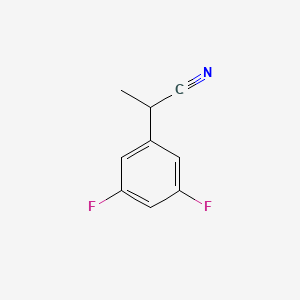
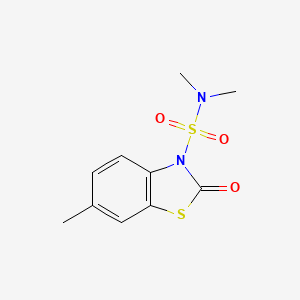
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
